

# **Application Notes & Protocols: TCO-PEG3-TCO for Crosslinking Tetrazine-Modified Molecules**

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry.[1][2] This reaction is distinguished by its exceptionally fast kinetics, often exceeding 10<sup>3</sup> M<sup>-1</sup>s<sup>-1</sup>, and its ability to proceed under mild, physiological conditions without the need for a catalyst.[3][4][5] These features make the Tz-TCO ligation an ideal tool for applications in complex biological environments, including live-cell imaging, drug delivery, and the development of antibody-drug conjugates (ADCs).[2][3][6]

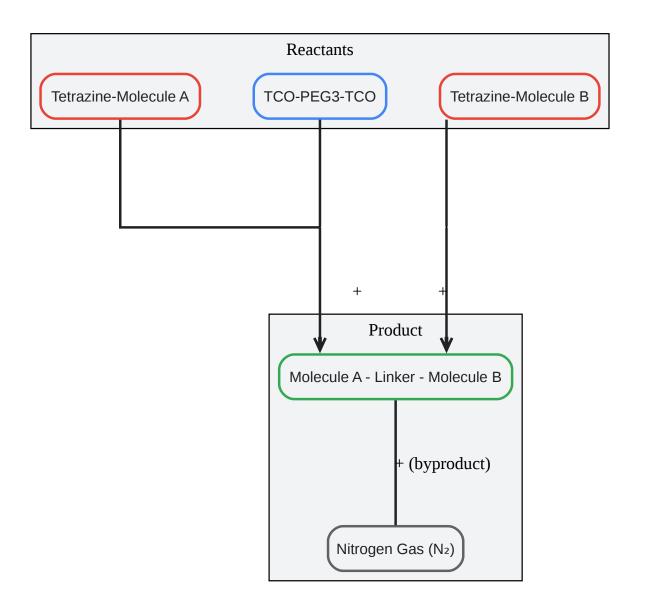
The **TCO-PEG3-TCO** linker is a homobifunctional crosslinking agent designed to covalently link two tetrazine-modified molecules. It features two terminal TCO groups, enabling the rapid and efficient formation of stable dihydropyridazine bonds with two separate tetrazine-functionalized substrates. The hydrophilic triethylene glycol (PEG3) spacer enhances aqueous solubility, reduces aggregation, and provides a defined distance between the crosslinked molecules, which can be critical for maintaining their biological function.[7][8]

These application notes provide an overview of the reaction, quantitative data, and detailed protocols for using **TCO-PEG3-TCO** to crosslink tetrazine-modified molecules.

### **Reaction Mechanism**



The crosslinking reaction proceeds via a two-step IEDDA mechanism for each TCO group. An electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile) in a [4+2] cycloaddition.[1][2] This is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas  $(N_2)$  as the sole byproduct, driving the reaction to completion and forming a stable covalent bond.[2][9]



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Caption: IEDDA reaction between two tetrazine-modified molecules and **TCO-PEG3-TCO**.



## **Quantitative Data**

The kinetics of the TCO-tetrazine ligation are among the fastest in bioorthogonal chemistry. The specific rate depends on the substituents of both the TCO and tetrazine moieties.[1]

Table 1: Representative Second-Order Rate Constants (k2) for TCO-Tetrazine Reactions

TCO Derivative	Tetrazine Derivative	Rate Constant (k <sub>2</sub> ) [M <sup>-1</sup> s <sup>-1</sup> ]	Conditions
тсо	Dipyridyl-s- tetrazine	2,000 ± 400	9:1 Methanol/Water
тсо	3-methyl-6-phenyl- 1,2,4,5-tetrazine	~1,000	Aqueous Media
s-TCO*	3,6-diphenyl-s- tetrazine	3,100	Methanol
d-TCO*	Water-soluble 3,6- dipyridyl-s-tetrazine	366,000 ± 15,000	Water, 25°C

| TCO | General | 1 - 1x10<sup>6</sup> | Varied |

\*s-TCO and d-TCO are highly strained, faster-reacting derivatives. Data sourced from multiple studies to show representative values.[1][2][5][9][10][11]

Table 2: Typical Properties of a TCO-PEG-Linker

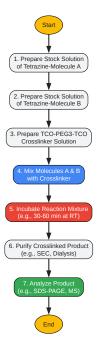
Property	Description / Value
Reactivity	Reacts with tetrazine-modified molecules.
Spacer Arm	PEG3 (Triethylene glycol); ~14.6 Å
Solubility	Soluble in DMSO, DMF, and other organic solvents; improved aqueous solubility.



| Stability | TCO moiety is stable for weeks at 4°C in aqueous buffer (pH 7.5).[12] Avoid azide and thiol-containing buffers for long-term storage.[12] |

# Experimental Protocols General Experimental Workflow

The general procedure involves the preparation of tetrazine-modified molecules followed by the crosslinking reaction with the **TCO-PEG3-TCO** reagent.



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Caption: General workflow for crosslinking two tetrazine-modified molecules.

## **Protocol: Crosslinking Two Tetrazine-Modified Proteins**

## Methodological & Application



This protocol provides a method for crosslinking two different proteins (Protein-A-Tz and Protein-B-Tz) that have been previously functionalized with tetrazine moieties.

#### A. Materials and Reagents

- Tetrazine-modified Protein A (Protein-A-Tz)
- Tetrazine-modified Protein B (Protein-B-Tz)
- TCO-PEG3-TCO crosslinker
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5.[9][12]
- Quenching Reagent (Optional): A TCO-containing small molecule to consume any unreacted tetrazine groups.
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification System: Size-Exclusion Chromatography (SEC) or Spin Desalting Columns.
- Analytical Instruments: SDS-PAGE system, Mass Spectrometer (e.g., MALDI-TOF).

#### B. Reagent Preparation

- Protein Solutions: Prepare stock solutions of Protein-A-Tz and Protein-B-Tz in the reaction buffer at a concentration of 1-5 mg/mL.[12]
- Crosslinker Stock Solution: Immediately before use, dissolve **TCO-PEG3-TCO** in anhydrous DMF or DMSO to create a 10 mM stock solution.

#### C. Crosslinking Procedure

- In a microcentrifuge tube, combine equimolar amounts of Protein-A-Tz and Protein-B-Tz in reaction buffer. For example, mix 1 nmol of Protein-A-Tz with 1 nmol of Protein-B-Tz.
- Add the TCO-PEG3-TCO crosslinker to the protein mixture. A final molar ratio of 1:1:0.5
   (Protein-A-Tz: Protein-B-Tz: TCO-PEG3-TCO) is a good starting point to favor the



formation of the A-B heterodimer. Adjust ratios as needed to optimize for heterodimers versus homodimers.

- Ensure the final concentration of the organic solvent (DMF/DMSO) from the crosslinker stock is below 10% (v/v) to prevent protein precipitation.
- Incubate the reaction mixture for 30 to 60 minutes at room temperature with gentle mixing or rotation.[6][12] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color.[9][13]
- (Optional) Quench the reaction by adding a 5-fold molar excess of a TCO-containing small molecule to cap any remaining unreacted tetrazine groups. Incubate for an additional 15 minutes.

#### D. Purification

- Remove unreacted crosslinker and purify the crosslinked protein conjugate using a spin desalting column (for rapid buffer exchange) or size-exclusion chromatography (for higher resolution purification).[9]
- Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.[12]

#### E. Analysis

- Analyze the reaction products using SDS-PAGE under reducing conditions. The appearance
  of a new band at a higher molecular weight corresponding to the Protein A-Linker-Protein B
  conjugate indicates a successful crosslinking reaction.
- Confirm the identity and purity of the crosslinked product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[14]

Table 3: Summary of Key Protocol Parameters



Parameter	Recommended Condition	Notes
Reaction Buffer	PBS or similar amine/thiol- free buffer	pH 6.5-7.5 is optimal.[9] [12]
Molar Ratios	1:1:0.5 (Prot-A-Tz : Prot-B-Tz : TCO-Linker)	Starting point; optimize to minimize homodimer formation.
Temperature	Room Temperature (20-25°C)	Reaction is rapid at RT.[9]
Reaction Time	30 - 60 minutes	Can be monitored visually by color change.[9][12][13]

| Purification | SEC, Spin Desalting Columns, Dialysis | Choice depends on sample volume and required purity. |

# **Troubleshooting**



Issue	Possible Cause	Suggested Solution
Low Crosslinking Yield	Inefficient tetrazine/TCO labeling of initial molecules.	Verify labeling efficiency of starting materials before crosslinking. Use a higher molar excess of labeling reagents.
Steric hindrance preventing TCO access.	Consider using a crosslinker with a longer PEG spacer (e.g., TCO-PEG12-TCO).	
Hydrolysis or degradation of reagents.	Prepare crosslinker stock solution fresh. Ensure storage conditions for all reagents are appropriate (-20°C, protected from light).[6]	_
Product Precipitation	High concentration of organic solvent.	Keep final DMSO/DMF concentration below 10%.
Protein aggregation.	Include non-ionic detergents or adjust buffer salt concentration. The PEG spacer on the linker is designed to minimize this.[8]	
Predominance of Homodimers	Stoichiometry of reactants.	Optimize the molar ratios of the two proteins and the crosslinker. A sequential addition approach may also be beneficial.

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